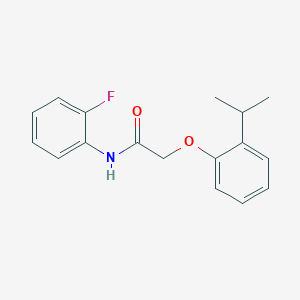

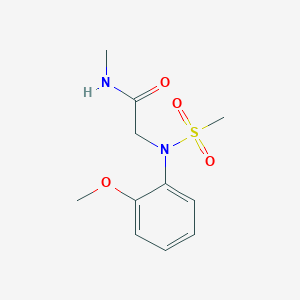

![molecular formula C20H26ClFN2O B5505180 8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives typically involves complex chemical reactions. For instance, the synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecane-2-one, an intermediate for pharmacologically important alkaloids, was achieved using 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone as a starting material in a stereoselective manner (Ibuka et al., 1981). Additionally, the synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones has been reported, demonstrating the versatility of approaches in synthesizing such compounds (Islam et al., 2017).

Molecular Structure Analysis

X-ray crystallographic techniques often play a crucial role in elucidating the molecular structure of diazaspiro compounds. Studies have revealed that the cyclohexanone unit of these spirocycles often prefers a chair conformation, with intermolecular hydrogen bonding and π–π stacking interactions contributing significantly to crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives involves various organic synthesis techniques, including Michael addition reactions and intramolecular spirocyclization. For example, construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of diazaspiro compounds are largely determined by their molecular structure. NMR spectroscopy plays a significant role in characterizing these properties, as demonstrated in the study of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of diazaspiro compounds, are closely linked to their molecular structure and the presence of functional groups. For instance, the synthesis and anticonvulsant potential of various diazaspiro derivatives highlight their potential pharmaceutical applications (Aboul-Enein et al., 2014).

Aplicaciones Científicas De Investigación

Antibacterial Activity

A series of fluoroquinolone antibacterials substituted at the 7-position with spiroamines, including 2,8-diazaspiro[5.5]undecane derivatives, demonstrated potent Gram-positive and Gram-negative activity. These compounds have shown significant promise as antibacterial agents due to their structural modifications, which have improved their activity spectrum compared to standard treatments (Culbertson et al., 1990). Similarly, exploration of spirocyclic derivatives of ciprofloxacin revealed certain compounds with substantial activity against specific bacterial strains, highlighting the potential of spirocyclic modifications in enhancing antibiotic efficacy (Lukin et al., 2022).

Chemical Synthesis Methodologies

Research into the synthesis of substituted 3,9-diazaspiro[5.5]undecanes through spirocyclization of pyridine substrates has facilitated the development of novel synthetic routes. These methods enable efficient construction of diazaspiro[5.5]undecane derivatives, which are core structures in many pharmacologically active compounds (Parameswarappa & Pigge, 2011).

Crystal Structure Analysis

The synthesis and crystal structure analysis of novel spiro compounds containing the 1,5-dioxaspiro[5.5]undecane-2,4-dione have been instrumental in understanding the molecular architecture and potential reactivity of such compounds. This research aids in the development of new materials and drugs by providing foundational knowledge of spiro compound structures (Zeng et al., 2010).

Antagonistic and Pharmacological Properties

Studies on 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives have identified these compounds as CCR8 antagonists. Their effectiveness in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease, showcases the therapeutic applications of diazaspiro[5.5]undecane derivatives (Norman, 2007).

Spectroscopic and Photophysical Studies

The solvatochromic analysis and photophysical studies of diazaspiro compounds have provided insights into their behavior in various solvent environments. These studies are crucial for understanding the electronic properties of spiro compounds and their potential applications in optoelectronic devices (Aggarwal & Khurana, 2015).

Propiedades

IUPAC Name |

8-[(2-chloro-6-fluoro-3-methylphenyl)methyl]-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClFN2O/c1-14-3-6-17(22)16(19(14)21)11-23-10-2-8-20(12-23)9-7-18(25)24(13-20)15-4-5-15/h3,6,15H,2,4-5,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFKZUUQPJGFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CN2CCCC3(C2)CCC(=O)N(C3)C4CC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

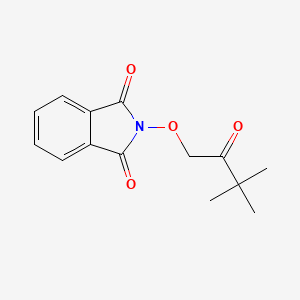

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)

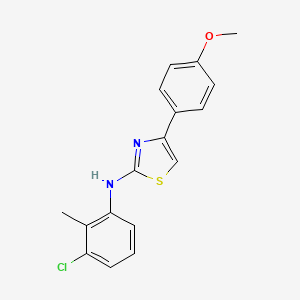

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

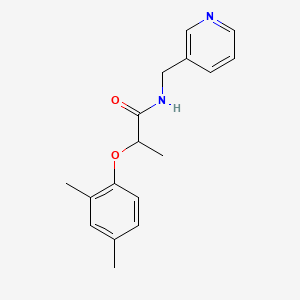

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

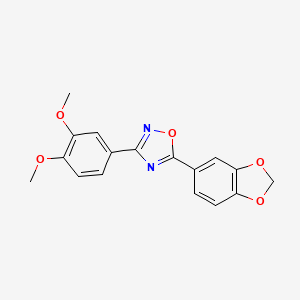

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)